molecular formula C10H11NO2S B14181015 (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione CAS No. 927198-58-1

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione

Cat. No.: B14181015
CAS No.: 927198-58-1
M. Wt: 209.27 g/mol
InChI Key: MJSADRLCFMIKRY-QMMMGPOBSA-N
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Description

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a thione group, which is a sulfur analog of a ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione typically involves the reaction of 4-hydroxybenzylamine with carbon disulfide and an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidine ring. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine and alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione is unique due to its combination of an oxazolidine ring and a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

927198-58-1

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione

InChI

InChI=1S/C10H11NO2S/c12-9-3-1-7(2-4-9)5-8-6-13-10(14)11-8/h1-4,8,12H,5-6H2,(H,11,14)/t8-/m0/s1

InChI Key

MJSADRLCFMIKRY-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](NC(=S)O1)CC2=CC=C(C=C2)O

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=C(C=C2)O

Origin of Product

United States

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